2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one
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Overview
Description
2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new drugs. The structure of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one consists of a pyridine ring fused to a pyrimidine ring, with a methyl group at the 2-position and a keto group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one can be achieved through various methods. One common approach involves the condensation of 2-aminonicotinonitrile with carbonyl compounds under basic conditions, followed by cyclization. For example, the reaction of 2-aminonicotinonitrile with ethyl acetoacetate in the presence of sodium ethoxide can yield the desired product . Another method involves the use of microwave irradiation to expedite the reaction, which can significantly reduce the reaction time and improve yields .
Industrial Production Methods
Industrial production of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyridopyrimidines, which can have varied biological activities .
Scientific Research Applications
2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound for the development of new drugs, particularly kinase inhibitors.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one can be compared with other pyridopyrimidine derivatives, such as:
2-Aminopyrido[3,4-d]pyrimidin-4(1H)-one: Similar structure but with an amino group at the 2-position.
2-Thioxodihydropyrido[3,4-d]pyrimidin-4(1H)-one: Contains a thioxo group instead of a keto group.
8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: Contains a chloro and methylthio group at different positions
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications.
Properties
Molecular Formula |
C8H7N3O |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O/c1-5-10-7-4-9-3-2-6(7)8(12)11-5/h2-4,6H,1H3 |
InChI Key |
DKFWKMPZLBXAPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2C=CN=CC2=N1 |
Origin of Product |
United States |
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